N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide
Overview
Description
N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. TSPO is involved in the regulation of various cellular functions, including cholesterol transport, apoptosis, and inflammation. DPA-714 has been extensively studied for its potential use in imaging and treating various diseases.
Mechanism of Action
N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide binds to TSPO in the outer mitochondrial membrane of various cell types, leading to the modulation of various cellular functions. TSPO is involved in the regulation of cholesterol transport, apoptosis, and inflammation. This compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. This compound has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. In addition, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has several advantages for lab experiments. It has high affinity and selectivity for TSPO, making it a useful tool for studying the role of TSPO in various cellular processes. This compound is also stable and easy to synthesize, making it readily available for use in lab experiments. However, this compound has some limitations. It has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, this compound has a short half-life, which can limit its usefulness in certain experiments.
Future Directions
There are several future directions for the use of N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide in scientific research. One potential direction is the use of this compound in imaging and treating neuroinflammation and neurodegenerative diseases. This compound has been shown to have neuroprotective effects and may be useful in treating conditions such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of this compound in cancer treatment. This compound has been shown to have anti-tumor effects and may be useful in treating various types of cancer. Finally, this compound may be useful in studying the role of TSPO in various cellular processes, including cholesterol transport, apoptosis, and inflammation.
Scientific Research Applications
N-(2,5-dichlorophenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide has been widely used in scientific research for its potential use in imaging and treating various diseases. It has been shown to have high affinity and selectivity for TSPO, making it a useful tool for studying the role of TSPO in various cellular processes. This compound has been used in preclinical studies to investigate its potential use in imaging and treating neuroinflammation, neurodegenerative diseases, and cancer.
properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-(2,2-dimethylpropanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)17(24)22-14-7-5-4-6-12(14)16(23)21-15-10-11(19)8-9-13(15)20/h4-10H,1-3H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSGYOGTUUXBBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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